3-Amino-7-methylquinoline-2-carboxylic acid
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Overview
Description
3-Amino-7-methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound features an amino group at the 3-position, a methyl group at the 7-position, and a carboxylic acid group at the 2-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-methylquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, where an o-aminoaryl ketone reacts with a carbonyl compound under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Green chemistry approaches, including the use of ionic liquids and microwave irradiation, have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
Scientific Research Applications
3-Amino-7-methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 3-Amino-7-methylquinoline-2-carboxylic acid involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of nucleic acids by targeting bacterial DNA gyrase and topoisomerase IV. In anticancer research, it induces apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Lacks the amino and carboxylic acid groups.
3-Aminoquinoline: Lacks the methyl and carboxylic acid groups.
Uniqueness
3-Amino-7-methylquinoline-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-amino-7-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-6-2-3-7-5-8(12)10(11(14)15)13-9(7)4-6/h2-5H,12H2,1H3,(H,14,15) |
InChI Key |
UMVQXMXOGBRAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)N)C(=O)O |
Origin of Product |
United States |
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